Cas no 2137026-05-0 ((1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine)

(1S)-1-(7-Fluoro-1-benzofuran-2-yl)butan-1-amine is a chiral amine derivative featuring a benzofuran scaffold with a fluorine substituent at the 7-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural specificity and potential as a building block for bioactive molecules. The (1S)-configuration ensures enantiomeric purity, which is critical for applications requiring stereoselectivity, such as asymmetric synthesis or receptor-targeted drug development. The fluorine atom enhances metabolic stability and binding affinity, while the benzofuran core contributes to π-stacking interactions. Its well-defined stereochemistry and functional group compatibility make it a valuable intermediate for the design of novel therapeutic agents or advanced materials.
(1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine structure
2137026-05-0 structure
Product name:(1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine
CAS No:2137026-05-0
MF:C12H14FNO
MW:207.24406671524
CID:6073322
PubChem ID:165855577

(1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-745197
    • 2137026-05-0
    • (1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine
    • Inchi: 1S/C12H14FNO/c1-2-4-10(14)11-7-8-5-3-6-9(13)12(8)15-11/h3,5-7,10H,2,4,14H2,1H3/t10-/m0/s1
    • InChI Key: WKMRKVCEOAOLOK-JTQLQIEISA-N
    • SMILES: FC1=CC=CC2=C1OC(=C2)[C@H](CCC)N

Computed Properties

  • Exact Mass: 207.105942232g/mol
  • Monoisotopic Mass: 207.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2Ų
  • XLogP3: 2.6

(1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-745197-2.5g
(1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine
2137026-05-0 95.0%
2.5g
$2211.0 2025-03-11
Enamine
EN300-745197-0.05g
(1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine
2137026-05-0 95.0%
0.05g
$948.0 2025-03-11
Enamine
EN300-745197-0.1g
(1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine
2137026-05-0 95.0%
0.1g
$993.0 2025-03-11
Enamine
EN300-745197-0.5g
(1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine
2137026-05-0 95.0%
0.5g
$1084.0 2025-03-11
Enamine
EN300-745197-1.0g
(1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine
2137026-05-0 95.0%
1.0g
$1129.0 2025-03-11
Enamine
EN300-745197-10.0g
(1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine
2137026-05-0 95.0%
10.0g
$4852.0 2025-03-11
Enamine
EN300-745197-5.0g
(1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine
2137026-05-0 95.0%
5.0g
$3273.0 2025-03-11
Enamine
EN300-745197-0.25g
(1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine
2137026-05-0 95.0%
0.25g
$1038.0 2025-03-11

Additional information on (1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine

Introduction to (1S)-1-(7-Fluoro-1-benzofuran-2-yl)butan-1-amine (CAS No. 2137026-05-0)

(1S)-1-(7-Fluoro-1-benzofuran-2-yl)butan-1-amine (CAS No. 2137026-05-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. The following sections provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research findings.

The chemical structure of (1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine is defined by its chiral center and the presence of a fluoro-substituted benzofuran moiety. The benzofuran ring, a heterocyclic aromatic compound, is known for its stability and diverse biological activities. The introduction of a fluorine atom at the 7-position of the benzofuran ring enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design.

The synthesis of (1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine has been explored through various methodologies. One common approach involves the reaction of 7-fluoro-benzofuran with an appropriate amine precursor under controlled conditions. The chiral center is typically introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries, to ensure high enantiomeric purity. Recent advancements in green chemistry have also led to more environmentally friendly synthetic routes, reducing the use of hazardous reagents and solvents.

In terms of biological activities, (1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine has shown promising results in several areas. Studies have demonstrated its potential as a selective serotonin reuptake inhibitor (SSRI), making it a candidate for the treatment of depression and anxiety disorders. Additionally, the compound has exhibited anti-inflammatory properties, which could be beneficial in managing conditions such as rheumatoid arthritis and inflammatory bowel disease.

Recent research has also focused on the neuroprotective effects of (1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine. In vitro and in vivo studies have shown that the compound can reduce oxidative stress and prevent neuronal cell death, suggesting its potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease. These findings are supported by mechanistic studies that have elucidated the compound's ability to modulate key signaling pathways involved in neuroprotection.

The pharmacokinetic properties of (1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine have been extensively studied to optimize its therapeutic potential. Preclinical data indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive candidate for further clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of (1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine in various therapeutic indications. Early-phase trials have shown promising results, with patients reporting significant improvements in symptoms without major adverse effects. These findings have generated optimism among researchers and clinicians alike, paving the way for larger-scale trials to confirm these initial observations.

In conclusion, (1S)-1-(7-fluoro-1-benzofuran-2-yl)butan-1-amine (CAS No. 2137026-05-0) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure, combined with its favorable biological activities and pharmacokinetic properties, positions it as a valuable asset in drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, contributing to advancements in the treatment of various diseases.

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